Narlaprevir

Übersicht

Beschreibung

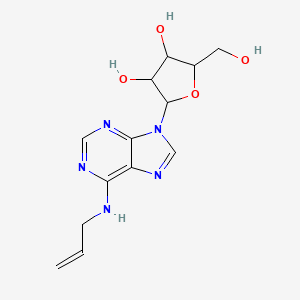

Narlaprevir, also known by its trade name Arlansa and codenamed SCH 900518, is a potent inhibitor of the NS3/4A serine protease. It is primarily used for the treatment of chronic hepatitis C caused by genotype 1 virus, in combination with other antiviral drugs . This compound is notable for being the first Russian tableted medication for the treatment of chronic hepatitis C .

Wissenschaftliche Forschungsanwendungen

Narlaprevir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um Protease-Inhibitionsmechanismen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle der NS3/4A-Protease bei der viralen Replikation.

Medizin: In klinischen Studien zur Behandlung von chronischer Hepatitis C eingesetzt.

Industrie: Bei der Entwicklung von antiviralen Medikamenten und Therapien eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der NS3/4A-Serinprotease des Hepatitis-C-Virus. Der Mechanismus beinhaltet die reversible kovalente Bindung von this compound an das aktive Zentrum der NS3-Protease über seine Ketoamid-Funktion. Diese Bindung verhindert, dass die Protease virale Polyproteine spaltet, wodurch die virale Replikation gehemmt wird . This compound bindet nicht an menschliche Proteasen, außer an Cathepsin B, das es zu 69% hemmt .

Ähnliche Verbindungen:

Boceprevir: Ein weiterer NS3/4A-Proteaseinhibitor, der zur Behandlung von Hepatitis C eingesetzt wird.

Telaprevir: Ähnlich wie Boceprevir hemmt es die NS3/4A-Protease.

Simeprevir: Ein Proteaseinhibitor der NS3/4A-Protease der neueren Generation mit verbesserten pharmakokinetischen Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner verbesserten Potenz, seines pharmakokinetischen Profils und seiner physikalisch-chemischen Eigenschaften im Vergleich zu Inhibitoren der ersten Generation wie Boceprevir. Es zeigt auch eine moderate inhibitorische Aktivität gegen die Hauptprotease von SARS-CoV-2, was es zu einem potenziellen Kandidaten für die Behandlung von COVID-19 macht .

Wirkmechanismus

Target of Action

Narlaprevir primarily targets the NS3/4A serine protease of the hepatitis C virus . This protease plays a crucial role in the viral life cycle, as it is responsible for processing the viral polyprotein into individual proteins that are necessary for viral replication .

Mode of Action

This compound inhibits the NS3/4A serine protease, thereby preventing the cleavage of the viral polyprotein and the formation of functional viral proteins . The mechanism of inhibition involves reversible covalent binding of this compound with the active site of the NS3 protease via the ketoamide functional group . This effectively blocks the cleavage process, disrupting viral replication .

Biochemical Pathways

The inhibition of the NS3/4A serine protease by this compound disrupts the normal life cycle of the hepatitis C virus. The NS3/4A serine protease is responsible for the digestion of viral polyproteins into active viral nonstructural proteins, which are critical for viral replication and transcription . By inhibiting this protease, this compound prevents the formation of these nonstructural proteins, thereby inhibiting viral replication .

Pharmacokinetics

This compound is administered orally and has extensive hepatic metabolism through oxidation, reduction, and N-dealkylation, primarily involving the CYP3A4 enzyme . It has a high protein binding rate of 86.5–91.4% . The majority of the drug is excreted in the feces (81.1%), with a small amount excreted in the urine (3.14%) . These pharmacokinetic properties influence the bioavailability of this compound and its effectiveness in inhibiting the hepatitis C virus.

Result of Action

The result of this compound’s action is a reduction in the viral load within the patient’s body . By inhibiting the NS3/4A serine protease and disrupting the viral life cycle, this compound prevents the replication of the hepatitis C virus . This leads to a decrease in the number of viral particles, reducing the severity of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme could potentially affect the metabolism and efficacy of this compound . Additionally, patient-specific factors such as age, liver function, and the presence of other diseases can also impact the effectiveness and stability of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Narlaprevir involves multiple steps, including the formation of a ketoamide functional group which is crucial for its inhibitory activity. The synthetic route typically involves the following steps:

- Formation of the core bicyclic structure.

- Introduction of the ketoamide group.

- Coupling with the tert-butylsulfonylmethyl group.

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing the use of hazardous reagents. The process involves:

- Large-scale synthesis of the core structure.

- Efficient coupling reactions to introduce functional groups.

- Purification steps to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Narlaprevir unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogenierungsmittel wie Chlor und Brom.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um das endgültige this compound-Molekül zu erhalten .

Vergleich Mit ähnlichen Verbindungen

Boceprevir: Another NS3/4A protease inhibitor used for the treatment of hepatitis C.

Telaprevir: Similar to Boceprevir, it inhibits the NS3/4A protease.

Simeprevir: A newer generation NS3/4A protease inhibitor with improved pharmacokinetic properties.

Uniqueness of Narlaprevir: this compound is unique due to its improved potency, pharmacokinetic profile, and physicochemical characteristics compared to first-generation inhibitors like Boceprevir. It also shows moderate inhibitory activity against the SARS-CoV-2 main protease, making it a potential candidate for COVID-19 treatment .

Eigenschaften

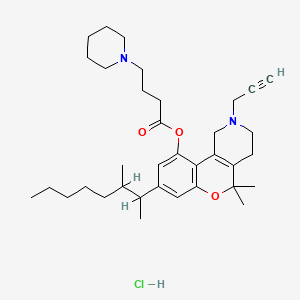

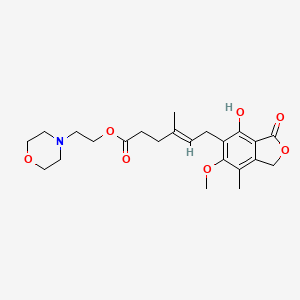

IUPAC Name |

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZEKWVNZFTNZ-LFGITCQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025746 | |

| Record name | Narlaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865466-24-6 | |

| Record name | Narlaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865466-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narlaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narlaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NARLAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)